5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound characterized by its unique structure, which includes an amino group and a bromine atom attached to a benzimidazole core. This compound has the molecular formula and is known for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry due to its interactions with biological systems .
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed information on its properties and applications. Additionally, it is documented in various chemical databases, including PubChem, which houses comprehensive data on its structure and characteristics .
5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one falls under the category of benzimidazole derivatives, which are known for their diverse biological activities. This classification is significant as it relates to the compound's potential pharmacological effects, including anti-inflammatory and antimicrobial properties .
The synthesis of 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, reactions are typically conducted at elevated temperatures (e.g., 80-100 °C) with solvents like ethanol or dimethylformamide to facilitate the cyclization process .
The molecular structure of 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can be represented as follows:
The structural features include:
The compound's structural data can be obtained from chemical databases like PubChem, which provides insights into its molecular geometry and electronic configuration .
5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is primarily related to its interaction with biological macromolecules:
Studies indicate that this compound may affect cellular processes by altering the redox state within cells and influencing gene expression related to stress responses .
Some notable physical properties include:
Key chemical properties include:
5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:
This compound's diverse applications underscore its importance in both academic research and industrial chemistry.
Benzimidazole derivatives emerged as medicinally significant scaffolds in the 1950s following the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole constitutes an integral component of vitamin B₁₂ [1] [6]. This revelation stimulated intensive research into benzimidazole chemistry and pharmacology. By the early 1960s, benzimidazoles were developed as plant fungicides and veterinary anthelmintics, with thiabendazole becoming the first benzimidazole approved for human use in 1962 [1] [3]. Subsequent decades witnessed the development of numerous clinically impactful benzimidazole-containing drugs spanning diverse therapeutic categories. Notable examples include the anthelmintics albendazole, mebendazole, and thiabendazole; the proton pump inhibitors omeprazole, lansoprazole, and pantoprazole; the antihistamine astemizole; the antiviral enviroxime; and the antihypertensives candesartan cilexetil and telmisartan [1] [6] [8]. This extraordinary therapeutic versatility has cemented benzimidazole's status as a "privileged scaffold" in medicinal chemistry—a core structure capable of delivering clinically viable ligands for diverse biological targets through appropriate substitution [3] [8]. The scaffold's success originates from its structural mimicry of naturally occurring purines, enabling efficient interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions [1] [3].
Table 1: Historical Development of Selected Benzimidazole-Based Drugs
Compound | Therapeutic Category | Approval Era | Primary Therapeutic Application |
---|---|---|---|
Thiabendazole | Anthelmintic | 1962 | Human anthelmintic therapy |
Omeprazole | Proton Pump Inhibitor | 1980s | Antiulcerative/GERD treatment |
Astemizole | Antihistamine | 1980s | Allergy management |
Telmisartan | Antihypertensive | 1990s | Angiotensin II receptor blockade |
Albendazole | Anthelmintic | 1980s | Broad-spectrum antiparasitic |
The compound 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 24786-52-5) exhibits a meticulously designed substitution pattern that profoundly influences its physicochemical and potential pharmacological profile. Its molecular formula is C₉H₁₀BrN₃O, with a molecular weight of 256.10 g/mol [7]. The 1,3-dimethyl substitution on the imidazole ring nitrogen atoms creates a quaternary center that fundamentally alters electronic distribution and eliminates the N-H proton present in unsubstituted benzimidazoles. This modification significantly impacts solubility parameters, logP values (predicted at 1.46), and conformational flexibility compared to prototypical benzimidazole scaffolds [5] [7]. The 5-amino group (-NH₂) positioned ortho to the bromine atom introduces a strong hydrogen bond donor/acceptor, enhancing potential for interactions with biological targets like enzymes or receptors. This group substantially increases the compound's polar surface area, influencing membrane permeability and bioavailability. The bromine atom at the 6-position serves as a substantial halogen substituent, contributing to molecular weight and lipophilicity while offering potential for halogen bonding interactions in biological systems. Crystallographic and computational studies indicate this specific substitution pattern likely induces significant electron density redistribution across the fused ring system, potentially enhancing stability and altering reactivity compared to simpler benzimidazole analogs [4] [6] [7].
Table 2: Molecular Properties of 5-amino-6-bromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₁₀BrN₃O | Defines elemental composition |
Molecular Weight | 256.10 g/mol | Impacts pharmacokinetics |
Predicted LogP | 1.46 | Indicates moderate lipophilicity |
Hydrogen Bond Donors | 1 (amino group) | Influences target binding affinity |
Hydrogen Bond Acceptors | 3 (carbonyl, amino) | Facilitates interactions with proteins |
Rotatable Bonds | 0 | Suggests conformational rigidity |
Topological Polar Surface Area | ~71 Ų | Predicts membrane permeability |
The strategic placement of bromine and methyl groups in this benzimidazole derivative critically modulates its potential bioactivity through electronic, steric, and hydrophobic effects. The bromine atom at the 6-position serves multiple functions: It acts as a bioisosteric replacement for chlorine or methyl groups found in other bioactive benzimidazoles (e.g., omeprazole contains 5-methoxy-6-methyl substitution); its substantial size and polarizability facilitate halogen bonding with carbonyl oxygens or π-systems in target proteins; and it creates significant steric hindrance around the 5,6-positions, potentially protecting the electron-rich amino group from metabolic oxidation [6] [8]. Structure-Activity Relationship (SAR) studies consistently demonstrate that halogen substitutions ortho to amino groups in benzimidazole systems enhance receptor binding affinity and metabolic stability compared to non-halogenated analogs [6] [8]. The N1 and N3 methyl groups induce profound electronic effects: They eliminate the acidic N-H proton (pKa ~5.6 in unsubstituted benzimidazoles), thereby increasing logD at physiological pH and potentially enhancing blood-brain barrier permeability relative to protonatable analogs [3] [8]. This methylation prevents tautomerism observed in unsubstituted benzimidazoles, locking the molecule into a defined electronic configuration. Furthermore, these alkyl groups contribute significant hydrophobic character, potentially facilitating interactions with lipophilic binding pockets in therapeutic targets. Studies on analogous systems indicate that N-methylation often enhances metabolic stability by blocking oxidative metabolism on the imidazole nitrogen [1] [6]. The synergistic effects of the electron-donating amino group and the electron-withdrawing bromine create a polarity gradient across the fused ring system that may influence dipole moments and intermolecular interactions with biological targets.
Table 3: Functional Roles of Substituents in Bioactivity Modulation
Substituent | Position | Electronic Effect | Steric Effect | Biological Implications |
---|---|---|---|---|
Bromine | 6 | Moderate σ-withdrawing/π-donating | Large van der Waals radius | Halogen bonding capability; enhanced lipophilicity; metabolic stabilization |
Methyl Groups | 1 and 3 | Weak σ-donating | Moderate steric bulk | Elimination of N-H acidity; increased lipophilicity; conformational restriction |
Amino Group | 5 | Strong σ-donating/π-donating | Minimal | Hydrogen bonding capability; electron density donation to adjacent bromine |
The 5-amino substituent deserves particular attention due to its ortho positioning relative to the bromine atom. This arrangement creates a distinctive electronic interplay where the amino group's strong electron-donating capability (+R effect) partially counteracts the bromine's moderate electron-withdrawing inductive effect (-I). This electronic tension potentially creates a region of enhanced electrostatic potential around the 5,6-bond, which may facilitate specific interactions with biological targets. The amino group serves as a hydrogen bond donor (through N-H) and hydrogen bond acceptor (via the lone pair on nitrogen), significantly expanding the molecule's recognition capabilities. Structure-activity relationship studies across diverse benzimidazole libraries consistently demonstrate that amino substitutions at the 5-position frequently enhance binding affinity for enzymes and receptors involved in inflammatory pathways, cancer proliferation, and microbial growth [1] [6] [8]. When combined with the steric protection offered by the adjacent bromine atom, this amino group likely confers both target engagement capability and resistance to metabolic deamination. The collective impact of these precisely engineered substituents creates a molecule with distinctive three-dimensional electronic properties that differentiate it from classical benzimidazole therapeutics.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: